ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Overview
Description
ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyridinecarboxylate moiety.
Preparation Methods
The synthesis of ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the tetrahydropyridinecarboxylate moiety. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL ( ( (4-METHOXYPHENYL)SULFONYL)AMINO)ACETATE
- ETHYL ( (4-METHOXYBENZOYL)AMINO)ACETATE
- ETHYL ( (4-METHYLBENZOYL)AMINO)ACETATE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-3-27-19(23)21-10-8-16(9-11-21)20-12-14-22(15-13-20)28(24,25)18-6-4-17(26-2)5-7-18/h4-7,16H,3,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIUELGNJKALJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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